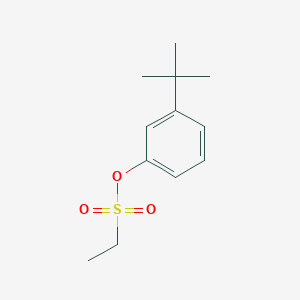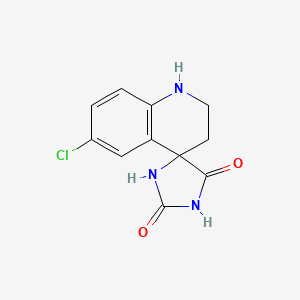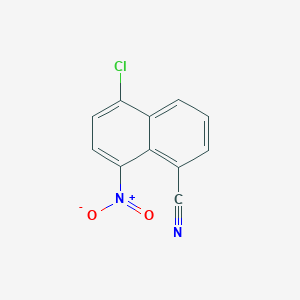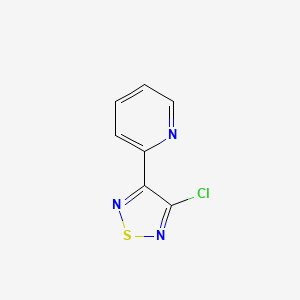
6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid
Übersicht
Beschreibung
6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid is a complex organic compound that features a naphthalene ring substituted with a carboxylic acid group and a sulfanyl group linked to a chloropyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid is not well-documented. based on its structure, it is likely to interact with biological targets through its pyrimidine moiety, which is known to bind to various enzymes and receptors. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropyrimidine-4-yl derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Naphthalene-1-carboxylic acid derivatives: These compounds share the naphthalene core and are used in various chemical and industrial applications.
Uniqueness
6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid is unique due to the combination of the naphthalene and pyrimidine moieties, which may confer distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C15H9ClN2O2S |
|---|---|
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
6-(6-chloropyrimidin-4-yl)sulfanylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H9ClN2O2S/c16-13-7-14(18-8-17-13)21-10-4-5-11-9(6-10)2-1-3-12(11)15(19)20/h1-8H,(H,19,20) |
InChI-Schlüssel |
WSYIFFCSNBXQAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)SC3=CC(=NC=N3)Cl)C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-N-[(morpholin-4-yl)methyl]prop-2-enamide](/img/structure/B8372131.png)





![4-[(2,2,3,3-Tetramethyl-cyclopropanecarbonyl)-amino]-benzonitrile](/img/structure/B8372167.png)
![3-Benzo[1,3]dioxol-5-yl-phenylamine](/img/structure/B8372173.png)

![6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8372191.png)




